(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid
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Overview
Description
(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid typically involves the condensation of an appropriate anthranilic acid derivative with an isobutyl ketone under acidic or basic conditions. The reaction is followed by cyclization to form the quinazolinone ring. Common reagents used in this synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide. The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The acetic acid moiety can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones. Substitution reactions can result in a wide range of derivatives with varying biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A parent compound with a similar core structure.
2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid: A derivative with a methyl group instead of an isobutyl group.
4-Oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid: A simpler derivative without the isobutyl group.
Uniqueness
(2-isobutyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is unique due to its isobutyl substituent, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-(2-methylpropyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)7-12-15-11-6-4-3-5-10(11)14(19)16(12)8-13(17)18/h3-6,9,12,15H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGMMFNFAKLDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1NC2=CC=CC=C2C(=O)N1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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